JNJ-42153605 is a synthetic compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2 receptor) [, , , ]. In scientific research, JNJ-42153605 is used as a pharmacological tool to investigate the role of the mGlu2 receptor in various biological processes and disease models, particularly in the central nervous system [, , , ].
3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound belonging to the class of triazolo[4,3-a]pyridines. This compound has garnered attention for its potential pharmacological applications, particularly as a positive allosteric modulator of the metabotropic glutamate 2 receptor. It is characterized by a complex molecular structure that contributes to its biological activity.
The compound is classified under the category of heterocyclic compounds, specifically triazoles and pyridines. It has been documented in several patents and scientific literature, including US patents US8993591B2 and US9737533B2, which describe its synthesis and potential therapeutic uses in treating central nervous system disorders . The molecular formula of this compound is , indicating the presence of trifluoromethyl and cyclopropyl groups that enhance its pharmacological properties.
The synthesis of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. Key methods include:
The synthesis may utilize techniques such as microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times. Specific reagents and catalysts are selected based on their compatibility with the functional groups present in the precursor compounds.
The molecular structure of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine features:
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.
Molecular weight: has a molecular weight of approximately 402.44 g/mol. The compound's structural formula can be represented as follows:
The compound can undergo various chemical reactions typical for heterocycles, including:
Reactions are generally conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
The mechanism of action for 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine primarily involves modulation of neurotransmitter receptors:
Data from pharmacological studies indicate that it exhibits antipsychotic-like effects by reversing PCP-induced hyperlocomotion in animal models, suggesting potential therapeutic applications in treating schizophrenia and other psychiatric disorders .
The primary applications of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include:
This compound exemplifies the ongoing research into triazolo-pyridine derivatives for therapeutic applications, highlighting their importance in medicinal chemistry.
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining a 1,2,4-triazole ring with a pyridine moiety. This arrangement confers exceptional versatility in drug design due to its capacity for diverse substitution patterns while maintaining favorable physicochemical properties. The specific derivative 3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) exemplifies strategic exploitation of this scaffold, featuring substitutions at the 3-, 7-, and 8-positions that collectively optimize target engagement and drug-like properties. The molecular framework itself provides a stable aromatic platform that facilitates π-π stacking interactions within biological targets while conferring metabolic stability compared to simpler monocyclic systems [1] [5].
The structural uniqueness of this compound class is evidenced by its distinct spatial and electronic configuration, where the triazole nitrogen atoms serve as hydrogen bond acceptors and the fused system creates a planar region that enhances binding complementarity with target proteins. This molecular architecture has proven particularly valuable in central nervous system (CNS) drug discovery, where balanced lipophilicity and molecular weight are critical for blood-brain barrier penetration. Compared to structurally related imidazo[1,2-a]pyridines, the triazolopyridine derivatives demonstrate improved metabolic stability and reduced hERG channel affinity, addressing key limitations in early drug candidates targeting neurological receptors [2] [4].
Table 1: Comparison of Triazolopyridine Derivatives with Related Heterocyclic Scaffolds
Scaffold Type | Representative Compound | Metabolic Stability (t½, min) | mGluR2 PAM EC₅₀ (nM) | hERG IC₅₀ (μM) |
---|---|---|---|---|
[1,2,4]Triazolo[4,3-a]pyridine | JNJ-42153605 | >60 | 17 | >30 |
Imidazo[1,2-a]pyridine | Earlier analog | 25 | 85 | 12 |
Pyridone | JNJ-40411813 | >60 | 21 | >30 |
The strategic incorporation of the trifluoromethyl (-CF₃) group at the 8-position significantly enhances the compound's biological activity through multiple mechanisms. This highly electronegative substituent exerts strong electron-withdrawing effects that modulate the electron density of the entire heterocyclic system, enhancing binding affinity to the allosteric site of mGluR2 receptors. The trifluoromethyl group contributes to improved membrane permeability due to its high lipophilicity (π = 0.88), while its steric bulk provides optimal steric complementarity within the hydrophobic subpocket of the target receptor. Furthermore, the trifluoromethyl group enhances metabolic stability by resisting oxidative degradation pathways that commonly affect alkyl substituents, thereby extending plasma half-life [1] [5].
The cyclopropylmethyl moiety at the 3-position represents a sophisticated medicinal chemistry strategy to balance lipophilicity and conformational restriction. This substituent provides optimal steric bulk (molar volume ≈ 66 cm³/mol) while maintaining moderate lipophilicity (logP contribution ≈ 0.8), striking a balance between receptor affinity and solubility. The cyclopropyl ring creates characteristic bond angle distortions that lock the methylene linker in a specific orientation, reducing the entropic penalty upon receptor binding compared to flexible alkyl chains. Additionally, the cyclopropyl group protects against metabolic N-dealkylation, a common vulnerability in tertiary amine-containing drugs, thereby enhancing metabolic stability [2] [4].
The synergistic effect of these substituents is evidenced by structure-activity relationship studies where replacement of either group significantly diminished pharmacological activity. For instance, replacing the trifluoromethyl with methyl reduced mGluR2 PAM activity by 15-fold, while substitution of cyclopropylmethyl with ethyl decreased metabolic stability by 40% in human liver microsomes. These observations highlight the critical importance of these specific substituents for optimizing target engagement and drug-like properties [2].
Table 2: Physicochemical Contributions of Key Substituents in JNJ-42153605
Substituent | Position | Lipophilicity Contribution (ΔlogP) | Electronic Effect (Hammett σ) | Metabolic Stability Impact | Spatial Requirement |
---|---|---|---|---|---|
Trifluoromethyl | 8 | +0.88 | σₘ = 0.43 | High resistance to oxidation | Cone angle: ~60° |
Cyclopropylmethyl | 3 | +0.82 | Inductive: -0.21 | Blocks N-dealkylation | Length: ~3.5 Å |
4-Phenylpiperidin-1-yl | 7 | +1.45 | Minimal | Reduces CYP2D6 metabolism | Extended conformation |
The 4-phenylpiperidine moiety represents a privileged structural motif in CNS drug discovery, particularly for G protein-coupled receptor (GPCR) targets. Positioned at the 7-position of the triazolopyridine core, this substituent provides critical spatial elements for receptor interaction while serving as a molecular spacer that optimally orients the phenyl ring for hydrophobic interactions within the allosteric binding pocket of mGluR2 receptors. The piperidine nitrogen serves as a critical hydrogen bond acceptor that enhances binding affinity (Kᵢ ~ 25 nM) while maintaining favorable physicochemical properties [4] [6].
The structural significance of this moiety lies in its conformational flexibility, which allows adaptive binding to the receptor, combined with the aromatic phenyl group that engages in π-π stacking interactions with phenylalanine residues in the transmembrane domain (e.g., F643 in human mGluR2). Structure-activity relationship studies demonstrate that the para-position of the phenyl ring tolerates small substituents without significant loss of activity, suggesting a degree of flexibility in the hydrophobic binding region. However, removal of the phenyl group or replacement with smaller cycloalkyl groups reduced mGluR2 PAM activity by >50-fold, underscoring the essential nature of this aromatic component [2] [6].
The piperidine nitrogen connects to the triazolopyridine core through a pivotal N-C bond that maintains the optimal spatial orientation for receptor binding. Modifications to this linker region, including methylene expansion or contraction, dramatically reduced potency, highlighting the precise distance requirements for effective receptor modulation. This moiety also contributes to favorable pharmacokinetic properties, including moderate blood-brain barrier penetration (brain/plasma ratio = 0.8 in rats) and reduced P-glycoprotein efflux compared to more polar heterocycles [2] [5].
Molecular docking studies of JNJ-42153605 within the mGluR2 allosteric binding site reveal that the 4-phenylpiperidine moiety occupies a deep hydrophobic pocket formed by transmembrane helices 3, 5, and 7, with the phenyl ring engaging in edge-to-face interactions with F643. The protonated piperidine nitrogen forms a salt bridge with D³·³² (aspartate residue at position 3.32 of the receptor), a conserved interaction observed across positive allosteric modulators of class C GPCRs. This specific binding orientation explains the compound's exceptional selectivity (>100-fold) for mGluR2 over related mGluR3 receptors, despite their high sequence homology in the orthosteric binding site [4] [6].
Table 3: Structural Analogs Featuring 4-Phenylpiperidine Moieties in Neuropsychiatric Drug Discovery
Compound | Therapeutic Target | Key Structural Features | Development Status |
---|---|---|---|
JNJ-42153605 | mGluR2 PAM | Triazolopyridine core with 8-CF₃ | Preclinical characterization |
JNJ-40411813 | mGluR2 PAM | Pyridone core | Phase II clinical trials |
Haloperidol | Dopamine D₂ antagonist | Butyrophenone with 4-F-phenylpiperidine | Marketed antipsychotic |
Paroxetine | Serotonin reuptake inhibitor | Piperidine with 3,4-methylenedioxyphenyl | Marketed antidepressant |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0